molecular formula C26H23F2N3O3 B13731886 (2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide

Cat. No.: B13731886
M. Wt: 463.5 g/mol
InChI Key: QSHGISMANBKLQL-FZADBTJQSA-N
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Description

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzodbenzazepin-7-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorophenyl group, a benzodbenzazepin ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzodbenzazepin-7-yl)propanamide typically involves multiple steps, including the formation of the benzodbenzazepin ring and the introduction of the difluorophenyl and propanamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzodbenzazepin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzodbenzazepin-7-yl)propanamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzodbenzazepin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzodbenzazepin-7-yl)propanamide include:

Uniqueness

The uniqueness of (2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzodbenzazepin-7-yl)propanamide lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H23F2N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide

InChI

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24?/m0/s1

InChI Key

QSHGISMANBKLQL-FZADBTJQSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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